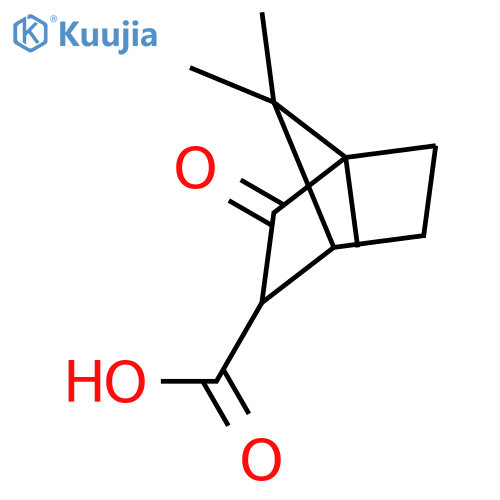Cas no 474-98-6 ((+/-)-3-Camphorcarboxylic Acid)

(+/-)-3-Camphorcarboxylic Acid 化学的及び物理的性質
名前と識別子
-
- Bicyclo[2.2.1]heptane-2-carboxylicacid, 4,7,7-trimethyl-3-oxo-
- (+/-)-CAMPHORCARBOXYLIC ACID
- (±)-CAMPHORCARBOXYLIC ACID
- 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid
- DL-3-Camphorcarboxylic acid
- (+/-)-camphor-3-carboxylic acid
- (+-)-camphor-3-carboxylic acid
- 1,7,7-Trimethyl-bicyclo< 2.2.1> heptanon-(2)-carbonsaeure-(3)
- 2-oxobornane-3-carboxylic acid
- 4,7,7-Trimethyl-3-oxo-norbornan-2-carbonsaeure
- Camphocarboxylic acid
- Camphor-3-carboxylic acid
- Nsc158042
- Opt.-inakt. 4,7,7-Trimethyl-3-oxo-norbornan-2-carbonsaeure
- optically inactive 4,7,7-trimethyl-3-oxo-norbornane-2-carboxylic acid
- 474-98-6
- dl-Camphorcarboxylic acid
- Camphercarbonsaure
- J-500049
- CHEMBL4757609
- D,L-3-Camphorcarboxylic acid
- FT-0637709
- NSC-158042
- 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid #
- FT-0637710
- (+)-camphorcarboxylic acid
- AKOS004120830
- NS00043408
- MFCD08272794
- Bicyclo[2.2.1]heptane-2-carboxylic acid, 4,7,7-trimethyl-3-oxo-
- Bismuth camphocarbonate
- NSC-120550
- NSC120550
- NSC120549
- 58526-53-7
- DTXSID301314625
- XNMVAVGXJZFTEH-UHFFFAOYSA-N
- NSC-120549
- SCHEMBL503441
- (+/-)-3-CAMPHORCARBOXYLIC ACID
- 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylicacid
- (+/-)-3-Camphorcarboxylic Acid
-
- MDL: MFCD08272794
- インチ: InChI=1S/C11H16O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)
- InChIKey: XNMVAVGXJZFTEH-UHFFFAOYSA-N
- ほほえんだ: CC12C(C)(C)C(CC1)C(C(O)=O)C2=O
計算された属性
- せいみつぶんしりょう: 196.10998
- どういたいしつりょう: 196.11
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.4A^2
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 317.7±25.0 °C at 760 mmHg
- フラッシュポイント: 195.2±21.3 °C
- 屈折率: 1.516
- PSA: 54.37
- LogP: 1.71240
(+/-)-3-Camphorcarboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
(+/-)-3-Camphorcarboxylic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C175183-250mg |
(+/-)-3-Camphorcarboxylic Acid |
474-98-6 | 250mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C175183-2.5g |
(+/-)-3-Camphorcarboxylic Acid |
474-98-6 | 2.5g |
$ 365.00 | 2022-06-06 | ||
| TRC | C175183-500mg |
(+/-)-3-Camphorcarboxylic Acid |
474-98-6 | 500mg |
$ 95.00 | 2022-06-06 |
(+/-)-3-Camphorcarboxylic Acid 関連文献
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
(+/-)-3-Camphorcarboxylic Acidに関する追加情報
(+/-)-3-Camphorcarboxylic Acid (CAS No. 474-98-6): A Comprehensive Overview
Introduction to (+/-)-3-Camphorcarboxylic Acid
(+/-)-3-Camphorcarboxylic Acid, also known by its CAS registry number 474-98-6, is a versatile organic compound with a unique structure that combines the bicyclic monoterpene skeleton of camphor with a carboxylic acid group. This compound has garnered significant attention in both academic and industrial research due to its diverse applications in pharmaceuticals, cosmetics, and materials science. The molecule's chiral nature, as indicated by the (+/-) designation, adds another layer of complexity and utility, particularly in asymmetric synthesis and enantioselective catalysis.
Chemical Structure and Properties
The chemical structure of (+/-)-3-Camphorcarboxylic Acid is characterized by a camphor core, which consists of a bicyclic framework with a ketone group at position 1. The carboxylic acid group is attached at position 3, giving the molecule its distinctive functional group. This arrangement not only imparts acidic properties but also enhances the compound's ability to form hydrogen bonds, making it suitable for various chemical reactions and applications.
Recent studies have focused on the physical and chemical properties of this compound, including its solubility, stability, and reactivity under different conditions. Researchers have explored its behavior in polar and non-polar solvents, as well as its thermal stability, which is crucial for its use in high-temperature applications such as polymer synthesis.
Synthesis and Production Methods
The synthesis of (+/-)-3-Camphorcarboxylic Acid involves several steps, starting from natural camphor or synthetic precursors. One common method is the oxidation of camphene or bornyl compounds to form camphor derivatives, followed by functionalization at the 3-position to introduce the carboxylic acid group. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which are highly valuable in pharmaceutical research.
Another emerging approach is the use of biocatalysts, such as lipases or other enzymes, to facilitate the selective modification of camphor derivatives. This method not only enhances yield but also reduces environmental impact by minimizing the use of hazardous chemicals.
Applications in Pharmaceuticals and Biotechnology
One of the most promising applications of (+/-)-3-Camphorcarboxylic Acid lies in the field of drug discovery. The compound's chiral center at position 3 makes it an ideal candidate for asymmetric synthesis, where it can serve as a building block for complex organic molecules with specific stereochemistry. Recent studies have demonstrated its utility in synthesizing bioactive compounds with potential anti-inflammatory, antiviral, and anticancer properties.
In addition to its role in drug design, this compound has been explored as a chiral auxiliary in organic synthesis. Its ability to induce asymmetry in reactions has made it a valuable tool for synthesizing enantiomerically enriched compounds, which are critical for developing effective pharmaceuticals.
Applications in Cosmetics and Personal Care Products
The cosmetic industry has also embraced (+/-)-3-Camphorcarboxylic Acid due to its unique properties. The compound's ability to form stable emulsions and gels makes it an excellent ingredient in skincare products such as lotions, creams, and serums. Recent research has highlighted its potential as a natural alternative to synthetic thickeners and stabilizers.
Beyond its functional benefits, this compound also exhibits mild antimicrobial activity, which can be beneficial for personal care products aimed at preventing bacterial growth on the skin.
Applications in Materials Science and Polymer Chemistry
474-98-6 ((+/-)-3-Camphorcarboxylic Acid) 関連製品
- 27975-19-5(Isosteviol)
- 64234-14-6((1R)-(-)-Ketopinicacid)
- 40724-67-2(7,7-Dimethyl-2-oxobicyclo2.2.1heptane-1-carboxylic Acid)
- 464-78-8(7,7-dimethyl-2-oxo-norbornane-1-carboxylic acid)
- 18709-01-8(2-Oxocyclohexanecarboxylic acid)
- 1798488-81-9((2-ethoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone)
- 2137984-57-5(6-(1-Ethoxyethenyl)pyridin-3-ol)
- 2460748-81-4(6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline)
- 1189891-05-1(1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers))
- 1341417-11-5(N-(2,4-dimethylcyclohexyl)prop-2-enamide)




